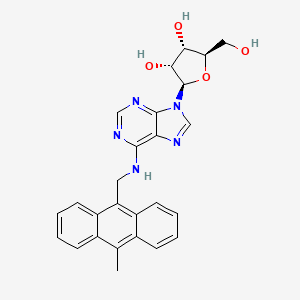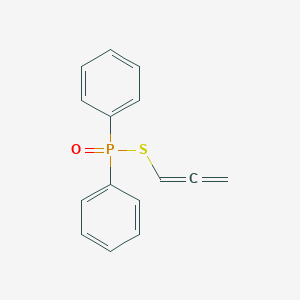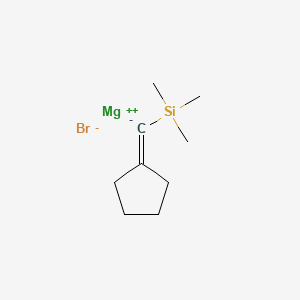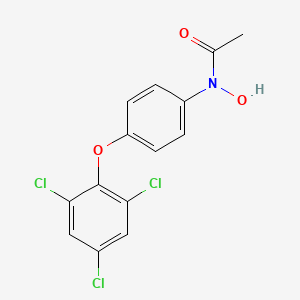![molecular formula C4H12N2OSi B14350211 N-[(Trimethylsilyl)methyl]nitrous amide CAS No. 97869-40-4](/img/structure/B14350211.png)
N-[(Trimethylsilyl)methyl]nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Trimethylsilyl)methyl]nitrous amide is a compound that features a trimethylsilyl group attached to a nitrous amide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(Trimethylsilyl)methyl]nitrous amide can be synthesized through the reaction of trimethylsilyl chloride with nitrous acid in the presence of a base. The reaction typically involves the following steps:
Formation of Trimethylsilyl Chloride: Trimethylsilyl chloride is prepared by reacting chlorotrimethylsilane with a suitable base.
Reaction with Nitrous Acid: The trimethylsilyl chloride is then reacted with nitrous acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Trimethylsilyl)methyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso compounds.
Reduction Products: Amines.
Substitution Products: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
N-[(Trimethylsilyl)methyl]nitrous amide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(Trimethylsilyl)methyl]nitrous amide involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The nitrous amide moiety can undergo transformations that lead to the formation of reactive intermediates, which can interact with biological molecules or other chemical species.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: A similar compound used in derivatization reactions.
N-Trimethylsilyl-N-methylacetamide: Another related compound with similar reactivity.
Uniqueness
N-[(Trimethylsilyl)methyl]nitrous amide is unique due to its specific combination of a trimethylsilyl group and a nitrous amide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
97869-40-4 |
|---|---|
Fórmula molecular |
C4H12N2OSi |
Peso molecular |
132.24 g/mol |
Nombre IUPAC |
N-(trimethylsilylmethyl)nitrous amide |
InChI |
InChI=1S/C4H12N2OSi/c1-8(2,3)4-5-6-7/h4H2,1-3H3,(H,5,7) |
Clave InChI |
RZVBDFCMCDRMEM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CNN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


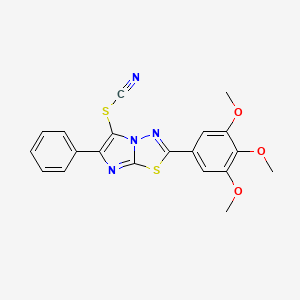
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
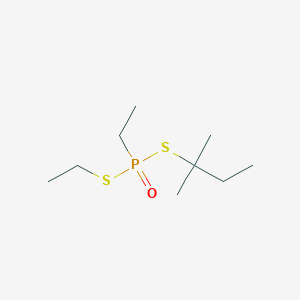
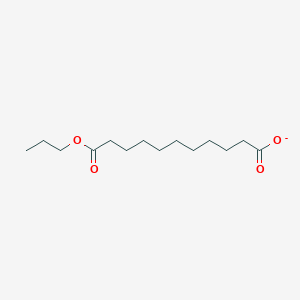
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
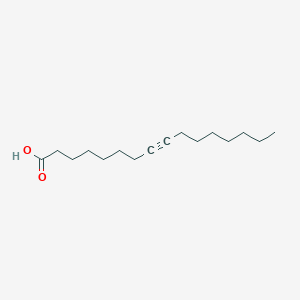
silane](/img/structure/B14350178.png)

